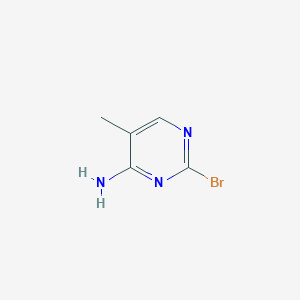

2-Bromo-5-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1381936-67-9 |

|---|---|

Molecular Formula |

C5H6BrN3 |

Molecular Weight |

188.03 g/mol |

IUPAC Name |

2-bromo-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) |

InChI Key |

QVVJCOFQMMQFLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Methylpyridin 4 Amine and Its Analogs

Strategic Functionalization Routes in Pyrimidine (B1678525) Chemistry

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity. This feature makes it susceptible to nucleophilic aromatic substitution (SNAr), which is a common strategy for introducing substituents, especially from readily available halopyrimidines. acs.org The functionalization of the pyrimidine scaffold can be achieved through various methods, including direct C-H functionalization, which has seen a surge of interest for its atom economy. researchgate.net

Another powerful strategy involves a "deconstruction-reconstruction" approach. In this method, a pyrimidine is converted into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This intermediate can subsequently be used in various reactions to form new heterocyclic systems, effectively diversifying the original pyrimidine core. nih.gov This allows for the creation of analogs that would be difficult to access through other synthetic pathways. nih.gov Furthermore, the pyrimidine ring itself can act as a directing group in transition metal-catalyzed reactions, guiding C-H activation to specific positions on an appended aryl group, showcasing its versatility in complex molecule synthesis. acs.org

Regioselective Synthesis Approaches for Aminated Halopyridines

Achieving regioselectivity is a major challenge in the synthesis of polysubstituted pyrimidines. The inherent electronic properties of the pyrimidine ring dictate the positions most susceptible to nucleophilic attack. For instance, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, nucleophilic substitution typically occurs selectively at the C-4 position. researchgate.netnih.gov

Direct Amination Strategies on Halogenated Pyrimidine Scaffolds

Direct amination of halopyrimidines is a fundamental method for producing aminopyrimidine derivatives. The outcome of these reactions is highly dependent on the nature of the amine and the reaction conditions.

Non-catalyzed SNAr: Highly nucleophilic amines, such as dialkylamines, can react with polychloropyrimidines without a catalyst to yield 2-aminopyrimidines. datapdf.com For example, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with methylamine (B109427) proceeds via nucleophilic substitution to yield (5-Bromo-2-chloro-pyrimidin-4-yl)-methyl-amine. chemicalbook.com

Catalyst- and Reagent-Mediated Selectivity: The regioselectivity of amination can be controlled and even reversed. While SNAr reactions on 2,4-dichloro-5-substituted pyrimidines favor the C-4 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for the C-2 position. researchgate.netnih.gov In some cases, palladium catalysis is necessary to achieve high efficiency and regioselectivity, particularly with less nucleophilic aryl- and heteroarylamines. datapdf.commit.edu A study on the amination of 6-aryl-2,4-dichloropyrimidine found that palladium-catalyzed reactions with aliphatic secondary amines gave high regioselectivity for the C-4 isomer, whereas reactions with aromatic amines required no catalyst to achieve similar selectivity. acs.org

Controlled Introduction of Substituents for Targeted Derivatives

The synthesis of specific pyrimidine derivatives often relies on a stepwise introduction of substituents, leveraging the differential reactivity of the positions on the ring. A common precursor, 2,4,6-trichloropyrimidine, can be functionalized sequentially. For instance, nucleophilic substitution with a pyrazole (B372694) amine can be directed to one position, followed by substitution with an aniline (B41778) derivative at another, and finally introduction of a third amine at the remaining position. nih.gov This stepwise approach allows for the construction of highly decorated pyrimidine scaffolds with precise control over the substitution pattern.

Another strategy involves modifying the pyrimidine ring to influence the regioselectivity of subsequent reactions. For example, to favor amination at the C-2 position in challenging cases, 2-chloro-4-thiomethoxy analogs can be prepared, which then exclusively afford the desired 2-aminated product. datapdf.commit.edu The introduction of a bulky substituent, such as a 5-trimethylsilyl group, can also be used to direct amination to the C-2 position. mit.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidine chemistry is no exception. nih.gov These methods offer mild reaction conditions and high functional group tolerance. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. nih.govmdpi.com It is widely used for the arylation of halopyrimidines due to the high reactivity of the pyrimidine ring, where even chloro-substituted pyrimidines can serve as effective substrates. acs.org

The general mechanism for the Suzuki reaction involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial and can significantly enhance reactivity, allowing for the coupling of challenging substrates like unactivated aryl chlorides. nih.gov

A typical Suzuki-Miyaura reaction for the arylation of a halopyrimidine is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 (5 mol %) | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |

Table 1: Example of a Suzuki-Miyaura reaction for the synthesis of pyrimidine derivatives. mdpi.com

Nickel-Catalyzed Transformations for Enhanced Selectivity and Yield

Nickel catalysis has emerged as a powerful alternative and complement to palladium, often providing enhanced selectivity, higher yields, and the ability to catalyze different types of transformations. researchgate.netnih.gov Nickel catalysts can be used in the synthesis of pyrimidines through dehydrogenative multicomponent coupling reactions of alcohols and amidines. researchgate.net This method avoids the pre-functionalization of substrates, offering a more atom-economical route to the pyrimidine core. researchgate.net

Furthermore, nickel catalysts are effective in cross-coupling reactions involving challenging substrates. For example, nickel can catalyze the enantioselective arylation of pyridinium (B92312) ions, demonstrating its ability to engage cationic intermediates in C-C bond formation. nih.gov This reactivity opens up new avenues for the synthesis of complex, chiral heterocyclic structures.

Derivatization via Functional Group Interconversions

The strategic modification of lead compounds is a cornerstone of medicinal chemistry and materials science. For heterocyclic scaffolds such as 2-bromo-5-methylpyrimidin-4-amine, derivatization through functional group interconversions (FGI) offers a powerful avenue to modulate physicochemical properties and biological activity. FGI encompasses a range of chemical transformations that convert one functional group into another, enabling the exploration of a compound's structure-activity relationship (SAR). The bromo, amino, and methyl groups on the pyrimidine core serve as versatile handles for such modifications.

Research into the derivatization of the bromo-amino-pyrimidine framework has led to the development of novel synthetic protocols. A notable example involves the regioselective synthesis of C6-substituted derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone. nih.gov This process highlights a sophisticated application of lithiation and electrophilic substitution to achieve targeted derivatization.

The methodology commences with the in-situ generation of a dianion intermediate by treating a precursor, 2-amino-6-methyl-4(3H)-pyrimidinone, with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov The subsequent introduction of an appropriate electrophile results in a highly regioselective substitution at the C-6 position, which is the more nucleophilic site. nih.gov This approach has been successfully employed to introduce various alkyl groups onto the pyrimidine ring, thereby creating a library of novel derivatives. The subsequent bromination of these C6-substituted pyrimidinones (B12756618) yields the final 2-amino-5-bromo-4(3H)-pyrimidinone analogs.

The versatility of this method is demonstrated by the range of electrophiles that can be employed, leading to diverse C-6 substituents. Detailed findings from these synthetic efforts are summarized in the table below.

Table 1: Synthesis of C6-Substituted 2-Amino-5-bromo-4(3H)-pyrimidinone Derivatives

| Product | C-6 Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 14a | n-Propyl | 60 | 210–212 |

| 14b | n-Butyl | 58 | 201–203 |

| 14c | Styryl | 65 | >300 |

| 14d | 4-Chlorostyryl | 70 | >300 |

| 14e | 4-Methylstyryl | 68 | >300 |

| 14f | 4-Methoxystyryl | 72 | >300 |

| 14g | 2,4-Dichlorostyryl | 64 | >300 |

| 14h | 2,4,6-Trimethylstyryl | 69 | >300 |

Data sourced from a study on the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Beyond C-H functionalization, the existing bromo and amino groups on the pyrimidine ring are prime candidates for other interconversions. While specific examples for this compound are not extensively documented in the provided literature, general principles of FGI can be applied. vanderbilt.edu The bromine atom, being a good leaving group, is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. vanderbilt.edumdpi.com Similarly, the primary amino group can be converted into a wide array of other functionalities, such as amides, sulfonamides, or diazonium salts, which can then undergo further reactions. vanderbilt.edu These potential transformations represent a rich field for creating diverse analogs from the core this compound structure.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-4(3H)-pyrimidinone |

| n-butyllithium |

| tetrahydrofuran |

| 2-amino-6-methyl-4(3H)-pyrimidinone |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methylpyridin 4 Amine

Reactivity Profiles of the Bromo Substituent

The bromine atom at the 2-position of the pyrimidine (B1678525) ring is expected to be the primary site of reactivity for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring, particularly the two nitrogen atoms, activates the halogen at the 2- and 4-positions towards nucleophilic attack.

Nucleophilic Displacement Reactions on the Pyrimidine Ring

The bromo group at the C2 position of the pyrimidine ring is anticipated to be susceptible to nucleophilic displacement. This is a common reaction pathway for halopyrimidines, where a nucleophile replaces the halogen atom. The reaction generally proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. While no specific examples for 2-bromo-5-methylpyrimidin-4-amine are documented, related substrates such as 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) undergo regioselective displacement of the chloro group at the 4-position by ammonia (B1221849) to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This suggests that the halogens on the pyrimidine ring are indeed reactive towards nucleophiles.

For this compound, potential nucleophiles could include alkoxides, thiolates, and amines, leading to the corresponding 2-substituted pyrimidine derivatives. The relative reactivity of the bromo group would be enhanced by the electron-deficient nature of the pyrimidine ring.

Role as a Coupling Partner in C-C and C-N Bond Formations

Halogenated pyridines and pyrimidines are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: It is highly probable that this compound can act as a coupling partner in Suzuki-Miyaura reactions. nih.govmdpi.com In this type of reaction, the bromo-substituted pyrimidine would react with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org For instance, the reaction with an arylboronic acid would yield a 2-aryl-5-methylpyrimidin-4-amine. The general mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: Similarly, this compound is a potential substrate for Buchwald-Hartwig amination to form C-N bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of the bromopyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govresearchgate.net This would provide a route to N-substituted 2-amino-5-methylpyrimidin-4-amines. The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Chemical Transformations Involving the Amine Functionality

The primary amine group at the 4-position offers another site for chemical modification.

Amine Derivatization for Scaffold Modification

The amino group of this compound can undergo a variety of chemical transformations to modify the pyrimidine scaffold. These reactions could include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation, although the latter may be complicated by potential N-alkylation of the pyrimidine ring.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the 4-position.

These derivatizations would be valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Pyrimidine Ring Activation and Regiochemical Control in Reactions

The substituents on the pyrimidine ring, namely the bromo, methyl, and amino groups, collectively influence the ring's reactivity and the regioselectivity of its reactions. The two nitrogen atoms in the pyrimidine ring significantly lower the electron density of the ring carbons, making them susceptible to nucleophilic attack. The positions ortho and para (2, 4, and 6) to the ring nitrogens are the most activated.

In the case of this compound, the bromo group is at an activated position (C2). The amino group at C4 is a strong electron-donating group, which can modulate the reactivity of the ring. The methyl group at C5 has a weaker electron-donating effect. The interplay of these electronic effects, along with steric factors, would govern the regiochemical outcome of various reactions. For instance, in electrophilic aromatic substitution reactions, which are generally difficult on pyrimidines unless strongly activated, the directing effects of the amino and methyl groups would need to be considered. However, nucleophilic substitution at the 2-position is the most likely and well-precedented reaction pathway for this type of substrate. researchgate.net

Sophisticated Spectroscopic and Structural Characterization Techniques in Research

Elucidation of Molecular Structure by X-ray Crystallography

X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. mpg.de The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. mdpi.com By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom, bond lengths, and bond angles. mpg.demdpi.com

For 2-Bromo-5-methylpyrimidin-4-amine, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure. It would confirm the substitution pattern on the pyrimidine (B1678525) ring, showing the precise locations of the bromine atom, the methyl group, and the amine group. Furthermore, it would reveal details about the planarity of the pyrimidine ring and the conformation of the substituent groups. nih.gov The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amine group and nitrogen atoms in the pyrimidine ring, which govern how the molecules pack together in the crystal lattice. nih.govlibretexts.org

Table 1: Hypothetical Crystal and Structural Data for this compound. This table illustrates the type of information that would be obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₇BrN₂ |

| Formula Weight | 187.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.59 |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In an IR spectroscopy experiment, a sample is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponding to the molecule's vibrational modes is measured. For this compound, the IR spectrum would be expected to show distinct absorption bands. For instance, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic ring would be observed around 2900-3100 cm⁻¹. Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would produce signals in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. While detailed experimental Raman spectra for this compound are not available in the surveyed literature, analysis of related compounds like 5-Bromo-4-methylpyrimidin-2-amine has been performed using FT-Raman spectroscopy. nih.gov

Table 2: Expected Characteristic Infrared (IR) and Raman Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Methyl (C-H) | Symmetric/Asymmetric Stretch | 2850 - 3000 |

| Aromatic Ring (C-H) | Stretch | 3000 - 3100 |

| Pyrimidine Ring (C=N, C=C) | Ring Stretch | 1400 - 1600 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Methyl (C-H) | Bend | 1375 - 1450 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. One would expect to see a signal for the methyl protons (–CH₃), a signal for the aromatic proton on the pyrimidine ring, and a signal for the amine protons (–NH₂). The methyl group would likely appear as a singlet, while the aromatic proton would also be a singlet due to the absence of adjacent protons. The amine protons might appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, six distinct signals would be expected in the ¹³C-NMR spectrum, corresponding to the five carbon atoms of the pyrimidine ring and the one carbon atom of the methyl group. The chemical shifts of the ring carbons would be influenced by the attached substituents (bromine, amine, and methyl groups), with the carbon atom bonded to the electronegative bromine atom typically shifted to a lower field. docbrown.infodocbrown.info

While several chemical suppliers indicate that NMR data is used to verify the structure of this compound, the specific spectral data with assigned chemical shifts are not published in the reviewed scientific literature. ambeed.comcapot.com

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~ 2.2 | Singlet | 3H (Methyl C-H) |

| ¹H | ~ 5.5 - 6.5 (broad) | Singlet | 2H (Amine N-H) |

| ¹H | ~ 8.0 | Singlet | 1H (Ring C-H) |

| ¹³C | ~ 17 | Quartet | Methyl Carbon |

| ¹³C | ~ 110 | Singlet | C-Br |

| ¹³C | ~ 115 | Singlet | C5-CH₃ |

| ¹³C | ~ 158 | Doublet | C6-H |

| ¹³C | ~ 160 | Singlet | C4-NH₂ |

| ¹³C | ~ 162 | Singlet | C2 |

Note: These are estimated values based on typical chemical shifts for similar structures and should be considered hypothetical.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental composition. wikipedia.org In a typical experiment, the sample is ionized, and the resulting ions are separated and detected based on their m/z ratio. wikipedia.org

For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₆H₇BrN₂. A key feature in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound.

Analysis of the fragmentation patterns provides structural information. Common fragmentation pathways for this molecule could include the loss of the bromine atom (a radical loss) or the loss of HBr. Another likely fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion. Cleavage of the pyrimidine ring itself would lead to a series of smaller fragment ions, which can help in the complete structural confirmation. The study of amine fragmentation often shows cleavage at the α-carbon. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound.

| m/z (predicted) | Ion Formula | Description |

| 187/189 | [C₆H₇⁷⁹BrN₂]⁺ / [C₆H₇⁸¹BrN₂]⁺ | Molecular ion (M⁺) peak pair |

| 172/174 | [C₅H₄⁷⁹BrN₂]⁺ / [C₅H₄⁸¹BrN₂]⁺ | Loss of methyl radical (•CH₃) |

| 108 | [C₆H₈N₂]⁺ | Loss of bromine radical (•Br) |

| 107 | [C₆H₇N₂]⁺ | Loss of HBr |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methylpyridin 4 Amine

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex systems like 2-bromo-5-methylpyrimidin-4-amine.

Geometry Optimization and Conformational Analysis

Theoretical studies using DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized molecular structure of compounds like this compound. researchgate.net This process involves finding the lowest energy arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, it has been shown that the pyrimidine (B1678525) ring is essentially planar. nih.gov

Conformational analysis identifies the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For substituted pyridines, different orientations of the substituent groups relative to the ring can lead to various conformers with distinct energy levels.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative (ACNPPC)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-H | 1.0809 - 1.0945 | |

| C-C | 1.3466 - 1.5339 | |

| C-N (amino) | 1.362 | |

| C-N (nitro) | 1.4779 |

Data derived from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate using DFT/B3LYP/6-311G(d,p). materialsciencejournal.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netmaterialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of 2-amino-5-bromo-4-methylpyridine, the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++G(d,p) level to understand its chemical activity. researchgate.net The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Quantum Chemical Descriptors for a Related Pyrimidine Derivative (ACNPPC)

| Parameter | Value (eV) |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

| Molecular Hardness | 2.27 |

| Softness | 0.45 eV⁻¹ |

| Electrophilicity Index | 5.07 |

Data derived from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density. These are the most likely sites for nucleophilic attack. researchgate.netresearchgate.net

Green regions represent areas of neutral or near-zero potential. researchgate.net

For molecules containing electronegative atoms like nitrogen and bromine, as in this compound, the MEP map can pinpoint the electron-rich and electron-deficient areas, providing insights into intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electron Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular charge transfer within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dereadthedocs.iowikipedia.org

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization, also known as hyperconjugation. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de This analysis reveals the transfer of electrons within the molecule, which is crucial for understanding its stability and reactivity. researchgate.net For example, NBO analysis can elucidate the delocalization of a nitrogen lone pair into adjacent antibonding orbitals. wisc.edu

Ab Initio Methods for Quantum Chemical Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to calculating molecular properties. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties.

For molecules like 2-amino-5-bromo-4-methylpyridine, ab initio calculations have been used to analyze vibrational spectra. researchgate.net These methods can also be employed to predict a wide range of quantum chemical properties, including molecular geometries, energies, and electronic properties, which can then be compared with experimental data or results from other theoretical methods like DFT.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting reaction pathways. For instance, theoretical studies can be used to investigate the Suzuki cross-coupling reaction of bromo-substituted pyridines. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction.

These studies can help in understanding the role of catalysts, predicting the regioselectivity and stereoselectivity of reactions, and designing more efficient synthetic routes. For example, DFT studies on pyridine derivatives have been used to understand their reactivity and potential as chiral dopants for liquid crystals. mdpi.com

Prediction and Correlation of Spectroscopic Parameters

The prediction and correlation of spectroscopic parameters through computational methods are pivotal in the characterization of novel chemical entities such as this compound. By employing quantum chemical calculations, primarily based on Density Functional Theory (DFT), it is possible to predict various spectroscopic data, including vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when correlated with experimental data, provide a powerful tool for structural elucidation and understanding the electronic properties of the molecule.

Computational studies on molecules with similar structural motifs, such as substituted bromopyridines and pyrimidines, have established a robust methodology for this purpose. nih.govnih.gov The process typically begins with the optimization of the molecular geometry to find the most stable conformation, which is a prerequisite for accurate frequency calculations. nih.gov

Theoretical vibrational analysis is a cornerstone of computational spectroscopy. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies are systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are often scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the functional groups. nih.gov This detailed assignment helps in the interpretation of the experimental FT-IR and Raman spectra.

For instance, a study on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine utilized DFT calculations to compute and assign vibrational frequencies, showing excellent correlation with experimentally recorded FT-IR and Raman spectra. nih.gov A similar approach for this compound would allow for the definitive assignment of vibrational bands corresponding to the pyrimidine ring modes, C-Br stretching, C-N stretching, and the vibrations of the methyl and amine groups.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies for a Substituted Pyrimidine This table is an illustrative example based on typical data from computational studies of similar compounds and does not represent actual experimental data for this compound.

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED (%) and Assignment |

| 3450 | 3452 | 3455 | ν(N-H) asymmetric stretch |

| 3340 | 3341 | 3345 | ν(N-H) symmetric stretch |

| 3080 | 3081 | 3085 | ν(C-H) aromatic |

| 2950 | 2952 | 2955 | ν(C-H) methyl asymmetric |

| 1640 | 1642 | 1645 | δ(NH₂) scissoring |

| 1580 | 1581 | 1585 | ν(C=N) + ν(C=C) ring stretch |

| 1250 | 1251 | 1255 | ν(C-N) stretch |

| 650 | 652 | 655 | ν(C-Br) stretch |

ν: stretching; δ: bending. Data is hypothetical.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. ucl.ac.uk By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. These calculations provide insights into the nature of electronic transitions, such as n→π* or π→π*, which are characteristic of heteroaromatic compounds.

For this compound, TD-DFT calculations would likely be performed in a simulated solvent environment to better match experimental conditions. The results would help in assigning the absorption bands observed in the experimental UV-Vis spectrum to specific electronic transitions within the molecule, providing information about the frontier molecular orbitals (HOMO and LUMO) and the electronic effects of the bromo, methyl, and amine substituents on the pyrimidine core.

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. The calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the complete assignment of the NMR spectra.

The accuracy of the predicted chemical shifts can be enhanced by linear regression analysis, where the calculated shifts are plotted against the experimental ones. This correlation can correct for systematic errors in the calculations. For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom and comparing them to the experimentally obtained NMR spectrum. This is particularly useful for unambiguously assigning the signals of the aromatic protons and carbons, as well as those of the methyl group.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is a hypothetical example and does not represent actual data for this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 159.1 | 162.5 | -3.4 |

| C4 | 160.5 | 164.0 | -3.5 |

| C5 | 108.2 | 111.0 | -2.8 |

| C6 | 155.8 | 159.2 | -3.4 |

| -CH₃ | 17.5 | 20.1 | -2.6 |

δ: chemical shift. Data is hypothetical.

Academic Applications in Organic Synthesis and Materials Science

Role as a Precursor for Diverse Heterocyclic Compounds

The structure of 2-Bromo-5-methylpyrimidin-4-amine makes it an ideal precursor for a wide array of other heterocyclic compounds. The bromine atom, being a good leaving group, is the primary site for modification, often through metal-catalyzed cross-coupling reactions or nucleophilic substitution. matanginicollege.ac.inlibretexts.org

Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling. mdpi.comnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine (B1678525) ring with various aryl or heteroaryl boronic acids. mdpi.comnih.gov Such methods are fundamental for synthesizing biaryl compounds, which are prevalent in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented, the reactivity of similar brominated pyridines and pyrimidines in Suzuki reactions is well-established, demonstrating the potential for creating a diverse library of substituted pyrimidines from this precursor. mdpi.comnih.govresearchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, where the bromine atom can be displaced by various nucleophiles. researchgate.netbyjus.com This allows for the introduction of different functional groups, such as alkoxides, thiolates, or secondary amines, leading to new heterocyclic structures. The positions on a pyridine (B92270) or pyrimidine ring activated by the ring nitrogens are particularly susceptible to this type of reaction. researchgate.net

Building Block in the Synthesis of Complex Organic Molecules

As a "building block," the compound provides a pre-formed, functionalized heterocyclic core that can be incorporated into larger, more complex molecules. chemscene.com Pyridine and pyrimidine derivatives are considered "privileged scaffolds" in pharmacological research due to their presence in numerous FDA-approved drugs. nih.gov

Research on analogous compounds highlights the general strategy. For instance, a study on 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its use in palladium-catalyzed Suzuki reactions to produce a series of novel 5-aryl-2-methylpyridin-3-amine derivatives with potential biological activities. nih.gov Similarly, 2-amino-5-bromo-4(3H)-pyrimidinones have been synthesized and used as scaffolds to evaluate the effect of structural variations on antiviral activity. nih.gov These examples underscore the role of such bromo-amino-heterocycles as key intermediates in the synthesis of complex, biologically relevant molecules.

Table 1: Potential Reactions for Modifying this compound

| Reaction Type | Reagents/Catalyst (Example) | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, Base | Aryl-substituted methylpyrimidin-amines |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst | Diaminopyrimidine derivatives |

| Nucleophilic Substitution | Sodium Methoxide (NaOMe) | Methoxy-substituted methylpyrimidin-amines |

Intermediate in the Development of Specialty Chemicals and Dyes

The primary amino group (–NH₂) on the pyrimidine ring is a key functional group for producing azo dyes. imrpress.com Through a process called diazotization, where the amine is treated with a nitrite (B80452) source in an acidic solution, it is converted into a diazonium salt. unb.ca This resulting diazonium salt is an electrophile that can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound, characterized by the –N=N– linkage which typically imparts color. imrpress.comunb.ca

While specific dyes derived from this compound are not prominently featured in the literature, the synthesis of azo dyes from various aromatic and heterocyclic amines is a foundational technique in industrial and specialty chemistry. imrpress.comnih.gov The properties of the resulting dye, such as its color and fastness, can be tuned by the choice of both the diazo component (in this case, the pyrimidine) and the coupling partner. nih.gov

Application in the Production of Specialty Polymers and Coatings

Heterocyclic compounds, including pyrimidines, can be incorporated into polymers to bestow specific properties. syensqo.com The functional groups on this compound offer potential anchor points for polymerization or for grafting onto existing polymer chains.

The amino group can react with compounds like epoxides or acyl chlorides, allowing the molecule to be integrated into epoxy resins or polyamides.

The bromine atom could potentially be used in polycondensation reactions or serve as a site for post-polymerization modification.

Furthermore, the presence of a halogenated heterocyclic ring can enhance flame retardant properties in materials, a desirable characteristic for specialty polymers and coatings used in demanding environments. syensqo.com

Although direct application of this specific compound in polymer synthesis is not widely reported, the use of pyrimidine derivatives in the broader field of materials science for creating functional polymers is an active area of research. mdpi.com

Academic Research in Biological and Medicinal Chemistry Applications

Scaffold in the Design and Synthesis of Novel Bioactive Molecules

The chemical architecture of 2-Bromo-5-methylpyrimidin-4-amine, featuring a pyrimidine (B1678525) core with strategically placed functional groups, makes it a valuable scaffold in medicinal chemistry. The bromine atom at the 2-position and the amine group at the 4-position are key reactive sites that allow for a variety of chemical modifications. The bromine atom, for instance, can be readily substituted or used in cross-coupling reactions to introduce new molecular fragments, while the amino group offers a site for amidation or for building fused heterocyclic ring systems.

This versatility allows chemists to use this compound as a foundational structure to generate libraries of more complex molecules. These derivative compounds can then be screened for various biological activities. A notable application is in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds, which are central to the development of numerous kinase inhibitors used in oncology. nih.gov The pyrimidine portion of these molecules often serves as the core that anchors the inhibitor within the ATP-binding pocket of the target kinase. Similarly, related pyrimidine intermediates are utilized in the synthesis of pharmaceuticals targeting cancer and bacterial infections.

Intermediates for Research into Therapeutically Relevant Agents

The utility of this compound extends to its role as a crucial intermediate in the synthesis of compounds being investigated for specific therapeutic properties.

The pyrimidine nucleus is a common feature in many compounds with pharmacological effects, including anti-inflammatory properties. While direct synthesis of anti-inflammatory agents starting from this compound is not extensively detailed in the provided research, its value lies in its potential to create novel derivatives for screening. The development of new anti-inflammatory agents often involves synthesizing and testing a wide array of chemical structures to identify potent and selective molecules. For example, novel activators of the NRF2 pathway, which can suppress pro-inflammatory cytokines, have been developed from different heterocyclic scaffolds, indicating a promising strategy for new anti-inflammatory drugs. nih.gov The availability of versatile intermediates like this compound is critical for such discovery pipelines, enabling the exploration of new chemical space around the privileged pyrimidine scaffold.

The exploration of pyrimidine derivatives as anti-cancer agents is a highly active area of research, particularly in the field of protein kinase inhibitors. Many of these inhibitors feature a heterocyclic core that mimics the adenine (B156593) base of ATP, and pyrimidine-based structures are frequently employed for this purpose. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is the core of several successful kinase inhibitors targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). nih.gov

The synthesis of these complex molecules can rely on precursors like this compound. The bromo group at the C2 position is an excellent handle for introducing various aryl or alkyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). The amino group at C4 can be used to introduce side chains that confer selectivity and potency or can be part of a subsequent ring-forming reaction to create a fused system like the pyrazolo[3,4-d]pyrimidine core. nih.gov This strategic approach has led to the clinical development of multiple kinase inhibitors for various cancers. nih.gov

Heterocyclic compounds are a rich source of neuroactive agents due to their ability to interact with a wide range of receptors and enzymes in the central nervous system. While specific research detailing the use of this compound for synthesizing neuroactive compounds is limited in the provided results, its structural motifs are relevant. The aminopyrimidine core is present in various molecules with CNS activity. The development of novel compounds for neurological disorders often requires the synthesis of diverse chemical libraries, for which versatile building blocks are essential. Therefore, a reactive intermediate like this compound serves as a valuable starting point for researchers aiming to create new molecules for investigation in neuroscience.

The rise of antimicrobial resistance has spurred the search for new classes of anti-infective agents. Fused pyrimidine systems have emerged as a promising area of investigation. Research into novel thieno[2,3-d]pyrimidines has identified compounds with significant antimicrobial activity, particularly against bacteria like Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com The synthesis of these target molecules involves the construction of the thieno[2,3-d]pyrimidine (B153573) core, a process where a substituted pyrimidine intermediate is a logical precursor. The research identified that benzylamide derivatives of 4,5-dimethylthienopyrimidines were the most active, and docking studies suggested they may act by inhibiting tRNA (Guanine37-N1)-methyltransferase, an essential enzyme in bacterial protein synthesis. japsonline.com

The table below summarizes the antimicrobial activity of some synthesized 4-methylthieno[2,3-d] pyrimidine derivatives, which could potentially be synthesized from precursors like this compound.

| Compound | Target Organism | Activity |

| Benzylamides of 4,5-dimethylthienopyrimidines | Bacillus subtilis | Active |

| Benzylamides of 4,5-dimethylthienopyrimidines | Pseudomonas aeruginosa | Active |

Table based on findings from a study on novel 4-methylthienopyrimidines as antimicrobial agents. japsonline.com

Synthesis of Analogs of Endogenous Biomolecules (e.g., Thiamine (B1217682) Analogs)

This compound is structurally related to a key component of Vitamin B1 (Thiamine). Thiamine itself is composed of a pyrimidine ring linked to a thiazolium ring. nih.gov The pyrimidine part of thiamine is specifically a 4-amino-2-methylpyrimidine moiety. nih.gov

This structural similarity makes halogenated aminopyrimidines critical starting materials for the synthesis of thiamine analogs, also known as antivitamins, which are valuable tools for studying the metabolic role of thiamine. For example, the synthesis of Pyrithiamine, a well-known thiamine antagonist, involves the quaternization of a pyridine (B92270) derivative with 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) hydrobromide. nih.govresearchgate.net In this synthesis, the brominated methyl group on the pyrimidine ring reacts with the pyridine to form the characteristic methylene (B1212753) bridge of the final analog. nih.gov

Similarly, the coccidiostat Amprolium is synthesized via the quaternization of 2-picoline with 4-amino-5-bromomethyl-2-n-propylpyrimidine. nih.gov Although the specific isomer used in these historical syntheses is 4-amino-5-bromomethyl-2-methylpyrimidine, the principle demonstrates the utility of brominated aminopyrimidines. The reactive C-Br bond serves as an electrophilic site, enabling the coupling of the pyrimidine unit to another heterocyclic ring, thereby constructing the core structure of the thiamine analog. This makes compounds like this compound valuable precursors for creating novel analogs for biological and medicinal research. google.com

Enzyme Inhibitor Research (e.g., G Protein-Coupled Receptor Kinase Inhibitors)

Comprehensive searches of academic and scientific literature have revealed no specific studies detailing the direct evaluation of this compound as an enzyme inhibitor, including for G protein-coupled receptor kinase (GRK) inhibitors. While the pyrimidine scaffold is a common feature in the design of various kinase inhibitors, research has focused on other derivatives.

The available information primarily identifies this compound as a chemical intermediate, a building block for the synthesis of more complex molecules. For instance, related pyridine and pyrimidine compounds have been utilized in the development of inhibitors for enzymes such as tyrosine kinases and polo-like kinase 4 (PLK4). However, specific data on the inhibitory activity of this compound itself, such as IC50 values or detailed mechanistic studies, is not present in the reviewed literature.

Consequently, no research findings or data tables concerning the enzyme inhibitory properties of this compound can be presented. Further research would be required to determine if this specific compound possesses any direct inhibitory activity against GRKs or other enzymes.

Future Directions and Emerging Research Themes

Advancements in Green and Sustainable Synthesis Methodologies

The push for environmentally responsible chemical manufacturing has spurred the development of green and sustainable methods for synthesizing pyrimidine (B1678525) derivatives like 2-Bromo-5-methylpyrimidin-4-amine. benthamdirect.combenthamdirect.comresearchgate.net These modern techniques prioritize the use of safer solvents, renewable raw materials, and energy efficiency to minimize environmental impact. benthamdirect.comresearchgate.net Key green chemistry principles being applied include atom economy and the reduction or elimination of hazardous substances. benthamdirect.comresearchgate.net

Several innovative methods are being employed to enhance the synthesis of pyrimidine derivatives. benthamdirect.comresearchgate.net These include:

Microwave-assisted synthesis: This technique utilizes microwave heating to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. researchgate.net

Ultrasound-induced synthesis: Sonication provides the energy to drive chemical reactions, offering another efficient and eco-friendly alternative to conventional heating. benthamdirect.comresearchgate.net

Mechanochemistry (Ball-milling and Grinding): These solvent-free or low-solvent methods involve the use of mechanical force to initiate reactions, significantly reducing waste. researchgate.net

Photo-catalysis: This approach uses light to activate a catalyst, enabling chemical transformations with high selectivity and under mild conditions. benthamdirect.comresearchgate.net

These green methodologies not only offer a more sustainable pathway to producing pyrimidine derivatives but also often result in improved reaction efficiency and product yields compared to traditional synthetic routes. benthamdirect.comresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The development of highly efficient and regioselective catalytic systems is a central theme in the synthesis of complex molecules like this compound. Researchers are actively exploring new catalysts to improve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the assembly of the pyrimidine core. acs.org

One notable advancement is the use of iridium-pincer complexes as catalysts. acs.org These sophisticated catalysts have demonstrated remarkable efficiency in multicomponent reactions, allowing for the synthesis of highly functionalized and unsymmetrically substituted pyrimidines from simple alcohol building blocks. acs.org The reaction proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, highlighting the sustainability of this approach. acs.org

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of molecular design and drug discovery, with significant implications for pyrimidine derivatives. nih.govresearchgate.net These computational tools can predict the physicochemical properties of molecules, such as solubility and melting point, from their structure, thereby reducing the need for costly and time-consuming experimental work. researchgate.net

ML models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are being trained on large datasets of chemical information to establish quantitative structure-property relationships (QSPR). researchgate.net For instance, models like D-MPNN, MolCLR, SMILES-BERT, and MolBERT have shown high accuracy in predicting molecular properties, offering a powerful tool for the rational design of new compounds. nih.gov

In the context of this compound, these technologies can be used to:

Design novel analogs: By predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the most promising characteristics for a specific application.

Optimize reaction conditions: ML algorithms can analyze vast datasets of chemical reactions to predict optimal conditions, such as temperature, solvent, and catalyst, for synthesizing a target molecule. nih.gov

Predict biological activity: Molecular docking simulations, often enhanced by ML, can predict how a molecule will interact with a biological target, such as a protein, providing insights into its potential as a therapeutic agent. nih.gov

While challenges remain, particularly in handling complex reaction datasets, the continued development of ML and AI holds immense promise for accelerating the discovery and development of new materials and drugs based on the pyrimidine scaffold. nih.gov

Development of High-Throughput Screening Platforms for Novel Materials and Biologically Active Agents

High-throughput screening (HTS) is a critical technology that enables the rapid testing of large numbers of compounds against biological targets or for specific material properties. pharmtech.comnih.gov The evolution of HTS from manual, low-capacity methods to highly automated and miniaturized platforms has been a game-changer in drug discovery and materials science. nih.govnih.gov

Modern HTS platforms offer several advantages:

Increased Throughput: Automation and miniaturization, using formats like 96-well or 384-well plates, allow for the screening of thousands of compounds per day. nih.govmdpi.com

Reduced Costs: Miniaturization reduces the consumption of expensive reagents and valuable compounds. pharmtech.com

Enhanced Data Quality: Automated systems provide highly reproducible and reliable data. researchgate.net

Recent innovations in HTS technology include affinity selection mass spectrometry (ASMS)-based platforms and CRISPR-based functional screening. pharmtech.com These advanced techniques provide more direct and sensitive methods for identifying interactions between small molecules and their targets. pharmtech.com

For a versatile molecule like this compound, HTS platforms are invaluable for:

Discovering new biological activities: Screening large libraries of its derivatives against a wide range of biological targets can uncover novel therapeutic applications. mdpi.com

Identifying optimal materials: HTS can be used to rapidly evaluate the properties of materials derived from this compound, such as polymers or coatings, to find the best candidates for a specific application.

Optimizing synthetic routes: HTS can be employed to quickly assess the effectiveness of different catalysts and reaction conditions. pharmtech.com

The synergy between HTS and other modern technologies, such as computational modeling and AI, is creating a powerful discovery engine that will continue to unlock the full potential of this compound and other important chemical building blocks. mdpi.com

Q & A

Q. Advanced Research Focus

- Steric effects : The 5-methyl group hinders electrophilic attack at the 4-position, directing reactivity to the 2-bromo site.

- Electronic effects : Bromine’s electron-withdrawing nature enhances the electrophilicity of C2, facilitating nucleophilic substitution .

- Comparative studies : Analogous compounds (e.g., 5-bromo-N-cyclohexylpyridin-2-amine) show similar reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.